molecular formula C13H15N3O3S B5296399 METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5296399
M. Wt: 293.34 g/mol
InChI Key: IYFARNKNJGYBOQ-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiophene ring substituted with a pyrazole moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the pyrazole moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific reagents to ensure regioselectivity and yield optimization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the thiophene or pyrazole rings .

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their functions. The thiophene ring may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 4,5-DIMETHYL-2-(1-METHYL-1H-PYRAZOLE-5-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the combination of the pyrazole and thiophene rings.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-7-8(2)20-12(10(7)13(18)19-4)15-11(17)9-5-6-14-16(9)3/h5-6H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFARNKNJGYBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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